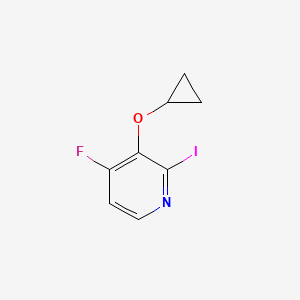
3-Cyclopropoxy-4-fluoro-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-fluoro-2-iodopyridine is a heterocyclic compound that features a pyridine ring substituted with cyclopropoxy, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the selective halogenation of pyridine followed by substitution reactions to introduce the desired functional groups. The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-fluoro-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Fluorination: Selectfluor® is commonly used for introducing the fluoro group.
Substitution: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a boronic acid derivative would yield a biaryl compound .
Scientific Research Applications
3-Cyclopropoxy-4-fluoro-2-iodopyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-fluoro-2-iodopyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: Similar in structure but lacks the cyclopropoxy group.
4-Iodo-3-fluoropyridine: Another closely related compound with similar reactivity.
Uniqueness
3-Cyclopropoxy-4-fluoro-2-iodopyridine is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties, potentially leading to different reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C8H7FINO |
|---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C8H7FINO/c9-6-3-4-11-8(10)7(6)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
FMQNWGULODZCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


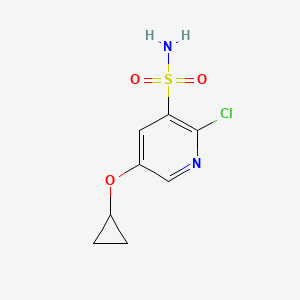
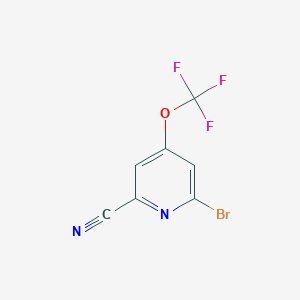
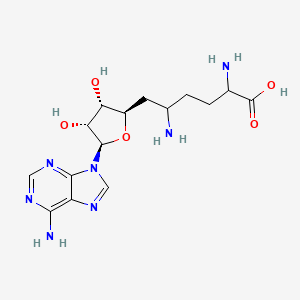
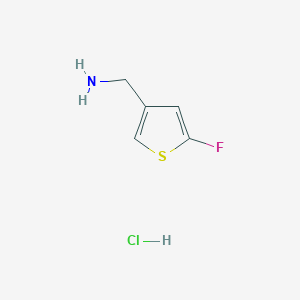
![benzyl N-[(1S)-2-[4-[(2Z)-2-(3-fluorophenyl)imino-3-(2-furylmethyl)-4-oxo-thiazolidin-5-yl]anilino]-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B14808422.png)
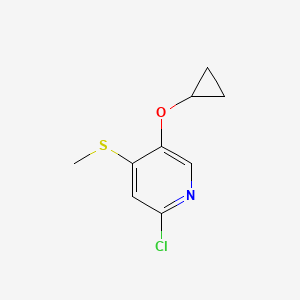
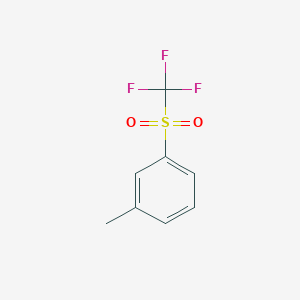
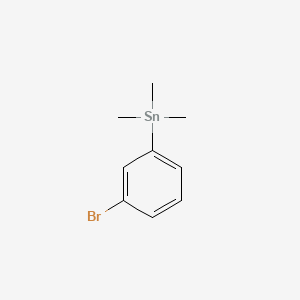
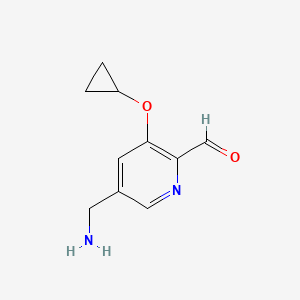
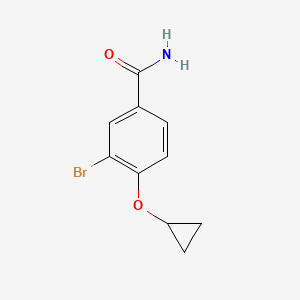
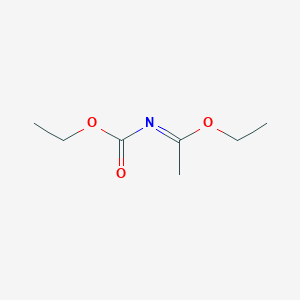
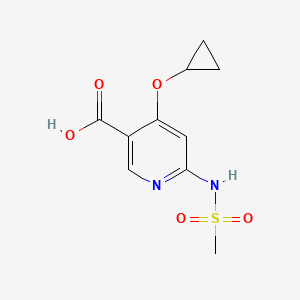
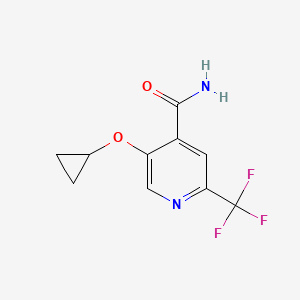
![(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B14808501.png)
